Bis(2-ethoxyethyl)phthalate

Catalog No.
S662015
CAS No.
605-54-9
M.F
C16H22O6
M. Wt
310.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethoxyethyl)phthalate

CAS Number

605-54-9

Product Name

Bis(2-ethoxyethyl)phthalate

IUPAC Name

bis(2-ethoxyethyl) benzene-1,2-dicarboxylate

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

InChI

InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3

InChI Key

RMKYMNRQXYPJHL-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC

Synonyms

Phthalic acid bis(2-ethoxyethyl) ester

Canonical SMILES

CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC
  • Environmental Fate and Effects: Researchers are studying how BEEP behaves in the environment. This includes understanding how it breaks down (degradation) and its potential effects on wildlife. [Source 1]
  • Potential Health Effects: Some studies have investigated possible links between BEEP exposure and various health problems. However, more research is needed to confirm these links and understand the mechanisms involved. [Source 2]

Source 1:

  • National Institute of Environmental Health Sciences (NIEHS):

Source 2:

  • European Food Safety Authority (EFSA):

BEEC belongs to the class of organic compounds known as phthalate esters. Phthalate esters are diesters of phthalic acid and various alcohols. BEEC is likely synthesized from phthalic acid and 2-ethoxyethanol (ethylene glycol monoethyl ether).


Molecular Structure Analysis

BEEC's structure is similar to other phthalate esters. It consists of a central benzene ring (C6H6) with two carboxylic acid groups (COOH) attached at opposite ends. Each carboxylic acid group is esterified with a 2-ethoxyethyl group (CH3CH2OCH2CH2-). This structure provides flexibility and lowers the melting point of the molecule, making it a potential plasticizer [].


Chemical Reactions Analysis

While specific reaction pathways for BEEC are unavailable, we can infer some general possibilities based on its structure and the behavior of other phthalates.

  • Synthesis: Likely involves the esterification reaction between phthalic acid and 2-ethoxyethanol.

  • Hydrolysis: BEEC may undergo hydrolysis, a reaction with water, to cleave the ester bonds and reform phthalic acid and 2-ethoxyethanol [].

  • Degradation: Under specific conditions, BEEC may degrade into various smaller organic molecules.


Physical And Chemical Properties Analysis

  • A colorless or slightly yellow viscous liquid at room temperature [].
  • Relatively high boiling point (likely above 300°C) [].
  • Low solubility in water but good solubility in organic solvents [].

There is no current scientific research available on the specific mechanism of action of BEEC.

  • Potential endocrine disruptor: Some phthalates can interfere with hormone function. Further research is needed to determine if BEEC shares this property [].
  • Environmental impact: Phthalate esters can leach from products and potentially harm ecosystems. More data is needed on the environmental behavior of BEEC [].

XLogP3

2.2

Boiling Point

345.0 °C

Melting Point

34.0 °C

Other CAS

605-54-9

Wikipedia

Bis(2-ethoxyethyl) phthalate

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethoxyethyl) ester: INACTIVE

Dates

Modify: 2023-08-15

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